molecular formula C9H8N2O4 B1296338 n-(4-Formyl-2-nitrophenyl)acetamide CAS No. 51818-98-5

n-(4-Formyl-2-nitrophenyl)acetamide

Cat. No. B1296338
M. Wt: 208.17 g/mol
InChI Key: CNCOWQRMRJIFOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08673957B2

Procedure details

A mixed acid was prepared by adding fuming nitric acid (1 mL), which was added 3 times as divided portions, to concentrated sulfuric acid (6 mL) under ice cooling, and added portionwise with 4-acetamidobenzaldehyde (1.91 g, 11.7 mmol). After the addition, the reaction mixture was immediately poured onto ice, and the solids were collected by filtration. The solids were sufficiently washed with cold water, dried, purified by silica gel column chromatography (developing solvent: CH2Cl2), and then recrystallized from water to obtain the target compound as pale yellow needlelike solid (1.57 g, yield: 64%).
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two
Quantity
1.91 g
Type
reactant
Reaction Step Two
Yield
64%

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])(O)=[O:2].S(=O)(=O)(O)O.[C:10]([NH:13][C:14]1[CH:21]=[CH:20][C:17]([CH:18]=[O:19])=[CH:16][CH:15]=1)(=[O:12])[CH3:11]>>[C:10]([NH:13][C:14]1[CH:21]=[CH:20][C:17]([CH:18]=[O:19])=[CH:16][C:15]=1[N+:1]([O-:4])=[O:2])(=[O:12])[CH3:11]

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Two
Name
Quantity
6 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
1.91 g
Type
reactant
Smiles
C(C)(=O)NC1=CC=C(C=O)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A mixed acid was prepared
ADDITION
Type
ADDITION
Details
was added 3 times
ADDITION
Type
ADDITION
Details
After the addition
ADDITION
Type
ADDITION
Details
the reaction mixture was immediately poured onto ice
FILTRATION
Type
FILTRATION
Details
the solids were collected by filtration
WASH
Type
WASH
Details
The solids were sufficiently washed with cold water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
purified by silica gel column chromatography (developing solvent: CH2Cl2)
CUSTOM
Type
CUSTOM
Details
recrystallized from water

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NC1=C(C=C(C=O)C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.57 g
YIELD: PERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.